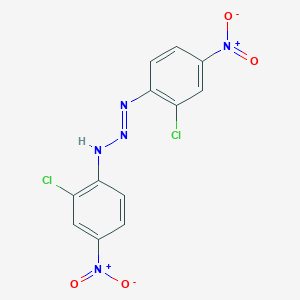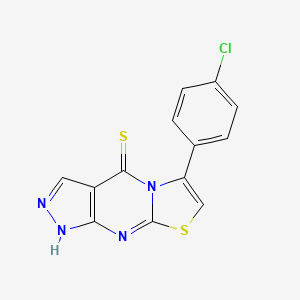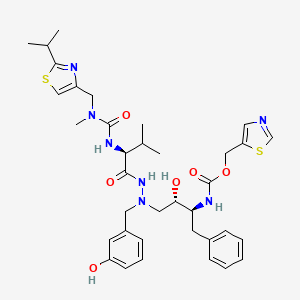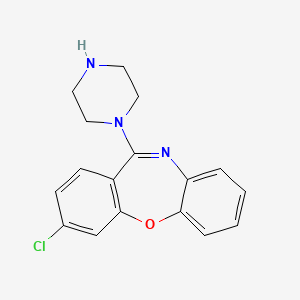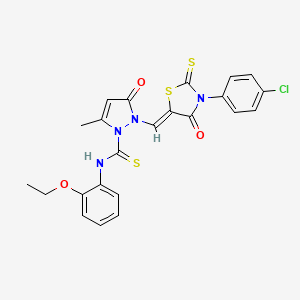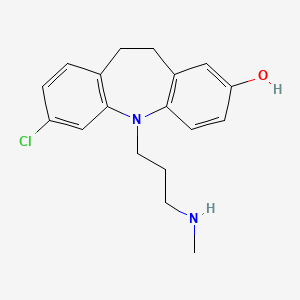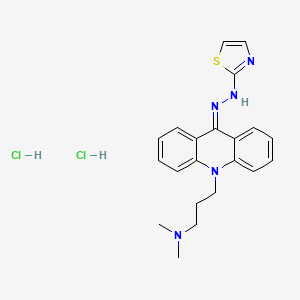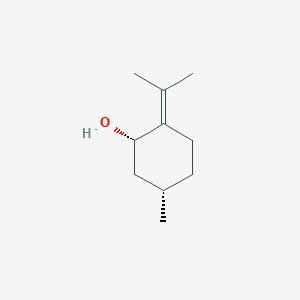
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This specific compound is characterized by the presence of a dimethylaminoethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted hydantoins.
Scientific Research Applications
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Used in the development of new materials and as a precursor for the synthesis of other hydantoin derivatives.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of ion channels in the nervous system, particularly sodium and calcium channels. This modulation helps to stabilize neuronal membranes and prevent the excessive firing of neurons, which is characteristic of seizures.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar structure with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin.
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other hydantoin derivatives and contributes to its specific mechanism of action and potential therapeutic applications.
Properties
CAS No. |
92327-27-0 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(11-7-5-4-6-8-11)12(18)17(13(19)15-14)10-9-16(2)3/h4-8H,9-10H2,1-3H3,(H,15,19) |
InChI Key |
XALCXRCOURFGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



